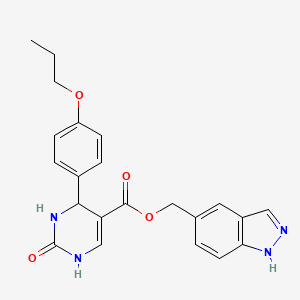
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate, also known as Methylindene-4-carboxylate, is an organic compound that is used in various scientific research applications. It is a derivative of indene, which is an aromatic hydrocarbon found in coal tar. Methylindene-4-carboxylate is a colorless liquid that has a strong odor and is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as indene derivatives, indene-based polymers, and indene-based pharmaceuticals. It is also used in the synthesis of heterocyclic compounds and in the study of the structure and reactivity of organic molecules.
Wirkmechanismus
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is an organic compound that can be used in various scientific research applications. It is believed to act as an electron donor, which means it can donate electrons to other molecules. This property makes it useful in the synthesis of various organic compounds, as well as in the study of the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is believed to have a number of biochemical and physiological effects. It is believed to have antioxidant properties, which means it can help protect the body from damage caused by free radicals. It is also believed to have anti-inflammatory and anti-bacterial properties, which may help to reduce inflammation and fight off bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is stable and has a low toxicity, making it safe to use in experiments. However, it is not very soluble in water, so it may be difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate. One potential direction is to explore its potential as a therapeutic agent. Additionally, more research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-bacterial agent. Additionally, further research could be conducted to explore its potential in the synthesis of indene derivatives, indene-based polymers, and indene-based pharmaceuticals. Finally, more research could be done to explore its potential in the study of the structure and reactivity of organic molecules.
Synthesemethoden
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate can be synthesized through a two-step process. The first step involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The second step involves the reaction of the resulting product with methylamine in the presence of an acid catalyst. The resulting product is methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate.
Eigenschaften
IUPAC Name |
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-10(12)8-4-2-3-7(8)9/h5-6H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQVVFIUZOXVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)





